3-Chloro-3'-piperidinomethyl benzophenone

Descripción general

Descripción

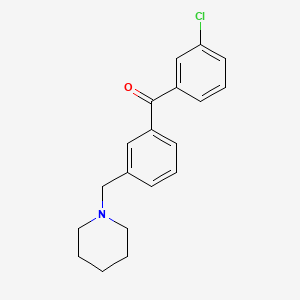

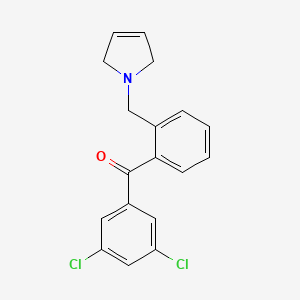

“3-Chloro-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C19H20ClNO and a molecular weight of 313.82 . It is used in various scientific research applications due to its unique properties.

Molecular Structure Analysis

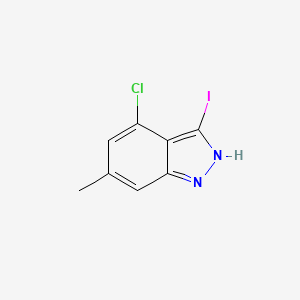

The molecular structure of “3-Chloro-3’-piperidinomethyl benzophenone” consists of a benzophenone core with a chlorine atom on one phenyl ring and a piperidinomethyl group on the other .

Aplicaciones Científicas De Investigación

Degradation Mechanisms and Environmental Impacts

Kinetics and Degradation Mechanism : BP-3's degradation in water during chlorination and UV/chlorination reactions follows pseudo-first-order kinetics. The degradation pathways involve electrophilic aromatic halogenation, with different transformation products identified across reactions. This indicates potential research applications in water treatment and environmental remediation efforts to address pollution from similar compounds (Lee et al., 2020).

Oxidation by Potassium Permanganate : The oxidation of BP-3 by KMnO₄ in aqueous solution has been systematically investigated, showing high degradation efficiency under specific conditions. This presents a promising technique for the removal of benzophenone derivatives from water, highlighting potential applications in developing water purification technologies (Cao et al., 2021).

Environmental and Health Concerns : The widespread occurrence of BP-3 in personal care products and its detection in various environmental matrices raise concerns about its impact on human health and aquatic ecosystems. The compound's endocrine-disrupting potential and bioaccumulation in wildlife suggest areas of research focused on assessing and mitigating environmental and health risks associated with benzophenone derivatives (Kim & Choi, 2014).

Advanced Treatment Processes

Photoelectro-Fenton Treatment : The sequential treatment combining electrocoagulation and UVA photoelectro-Fenton processes for BP-3 removal in municipal wastewater demonstrates a comprehensive approach to mineralize this pollutant. This underscores the potential for integrating advanced oxidation processes in treating water contaminated with complex organic compounds (Ye et al., 2019).

Ferrate(VI) Oxidation : The study on BP-3 oxidation by aqueous ferrate(VI) provides insights into reaction kinetics and efficiency in removing benzophenone derivatives during water treatment. This suggests further exploration of ferrate(VI) as an effective oxidant in environmental applications (Yang & Ying, 2013).

Propiedades

IUPAC Name |

(3-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZGZTFPZKDHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643138 | |

| Record name | (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-piperidinomethyl benzophenone | |

CAS RN |

898792-96-6 | |

| Record name | (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614348.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614349.png)

![3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614350.png)

![5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614351.png)